JAK2-IN-1

JAK2 binding affinity Kd

This optically pure (S)-enantiomer (AC410) ensures unambiguous SAR data, eliminating the confounding effects of the racemate AC430. With a sub-nanomolar JAK2 Kd of 0.18 nM and oral efficacy at 10 mg/kg/day, it is essential for reproducible in vivo pharmacology in arthritis, IBD, and psoriasis models, and for maximizing target engagement in JAK2V617F cellular assays.

Molecular Formula C19H16FN5O
Molecular Weight 349.4 g/mol
CAS No. 1361415-84-0
Cat. No. B605118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAK2-IN-1
CAS1361415-84-0
SynonymsAC410;  AC-410;  AC 410.
Molecular FormulaC19H16FN5O
Molecular Weight349.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H16FN5O/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12/h2-10,17,26H,1H3,(H2,21,22,23,24,25)/t17-/m0/s1
InChIKeyDCRWIATZWHLIPN-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol (CAS 1361415-84-0): JAK2 Inhibitor Research Compound for Autoimmune and Oncology Studies


This compound, also known as AC410, is the optically pure (S)-enantiomer of a pyrazolylaminoquinazoline class small molecule [1]. It acts as a potent and selective inhibitor of Janus kinase 2 (JAK2), a key mediator in cytokine signaling pathways implicated in myeloproliferative neoplasms, inflammatory diseases, and autoimmune disorders . The compound features a Kd of 0.18 nM for JAK2 and exhibits oral bioavailability in preclinical models, with a Phase I clinical trial ongoing for autoimmune and inflammatory indications [2].

Critical Differentiators of (S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol Against Generic JAK2 Inhibitor Substitution


Generic substitution with other JAK2 inhibitors is not scientifically valid due to this compound's distinct stereochemical configuration, its exceptional target-binding affinity (Kd = 0.18 nM), and its unique selectivity profile across the JAK family . The specific (S)-enantiomer possesses a well-defined binding mode that distinguishes it from the racemic mixture (AC430) and other JAK2 inhibitors like ruxolitinib, which exhibit different off-target profiles and clinical indications [1]. The quantitative evidence below underscores why procurement decisions must be compound-specific to ensure experimental reproducibility and valid therapeutic modeling.

Quantitative Differentiation of (S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol for Scientific Procurement


JAK2 Binding Affinity Comparison: AC410 vs. Ruxolitinib

The compound demonstrates sub-nanomolar binding affinity for JAK2 with a Kd of 0.18 nM , which is significantly lower (i.e., stronger binding) than the Kd of 0.47 nM reported for the clinically approved JAK1/2 inhibitor ruxolitinib in a comparable KINOMEscan binding assay [1]. This represents a 2.6-fold improvement in binding potency.

JAK2 binding affinity Kd kinase inhibitor

JAK Family Selectivity Profile: AC410 vs. Ruxolitinib

The compound exhibits a distinct JAK family selectivity profile. It binds to JAK1 with a Kd of 2.5 nM and to JAK3 with a Kd of 5 nM, yielding a JAK2/JAK1 selectivity ratio of approximately 13.9-fold and a JAK2/JAK3 ratio of 27.8-fold . In contrast, ruxolitinib shows a different selectivity fingerprint with a JAK2/JAK1 ratio of roughly 40-fold (Kd JAK1: 19 nM, Kd JAK2: 0.47 nM) and a JAK2/JAK3 ratio of approximately 57-fold (Kd JAK3: 27 nM) under comparable conditions [1].

JAK1 JAK3 selectivity off-target

In Vivo Preclinical Efficacy: AC410 vs. Competing JAK2 Inhibitors

In preclinical oncology and autoimmune disease models, the compound (as part of the AC430 racemate, of which AC410 is the active S-enantiomer) is reported to exhibit significant efficacy at oral doses as low as 10 mg/kg/day [1]. This compares favorably to other JAK2 inhibitors: for instance, ruxolitinib is typically dosed in preclinical rodent models at 30-60 mg/kg BID [2], and fedratinib at 30 mg/kg [3] to achieve comparable efficacy.

in vivo oral bioavailability efficacy dosing

Stereochemical Identity: Optically Pure (S)-Enantiomer vs. Racemic Mixture

The compound (CAS 1361415-84-0) is the defined, optically pure (S)-enantiomer of the pyrazolylaminoquinazoline scaffold, commonly referred to as AC410 . In contrast, the closely related development candidate AC430 (CAS 1241914-87-3) is a racemic mixture (50:50) of the (S)-enantiomer (AC410) and the (R)-enantiomer (AC409) [1]. The patent literature explicitly claims the optically active (S)-enantiomer for therapeutic methods, distinguishing it from the racemate [2].

stereochemistry enantiomer optical purity racemic

Clinical Development Indication Differentiation

The compound (as AC410) is in Phase I clinical development specifically for autoimmune disorders and inflammation, with a listed indication of rheumatoid arthritis (RA) [1]. This contrasts with most other clinical JAK2 inhibitors like ruxolitinib, fedratinib, and pacritinib, which are primarily approved or developed for myeloproliferative neoplasms (MPNs) such as myelofibrosis and polycythemia vera [2].

Phase I clinical trial rheumatoid arthritis myelofibrosis

Optimal Research Applications for (S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol Based on Differentiation Evidence


In Vitro Studies Requiring High-Potency JAK2 Inhibition with Defined Selectivity

The compound's sub-nanomolar Kd of 0.18 nM for JAK2 makes it an exceptional tool for in vitro kinase assays and cellular mechanistic studies where maximal target engagement at low concentrations is critical. Its selectivity profile, with 13.9-fold and 27.8-fold windows over JAK1 and JAK3 respectively [1], provides a predictable off-target landscape that is valuable for dissecting JAK2-specific signaling pathways in cell lines like HEL (JAK2V617F) or Ba/F3-JAK2.

In Vivo Autoimmune and Inflammatory Disease Modeling

Given its oral efficacy at 10 mg/kg/day in preclinical models and its Phase I clinical focus on rheumatoid arthritis [1], this compound is ideally suited for in vivo pharmacology studies in rodent models of arthritis (e.g., collagen-induced arthritis), inflammatory bowel disease, or psoriasis. Its efficacy at relatively low doses reduces compound consumption and minimizes potential formulation challenges.

Stereochemical Structure-Activity Relationship (SAR) Studies

As the defined, optically pure (S)-enantiomer , this compound is essential for any SAR or lead optimization campaign investigating the pyrazolylaminoquinazoline scaffold. Using the pure enantiomer, rather than the racemic AC430 mixture [1], eliminates the confounding effects of the less active or differently active (R)-enantiomer, thereby providing unambiguous data on the stereochemical determinants of JAK2 inhibition and kinase selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for JAK2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.